molecular formula C15H12O2 B14618466 1-(4-Ethenylphenyl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 60689-05-6

1-(4-Ethenylphenyl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B14618466
CAS No.: 60689-05-6
M. Wt: 224.25 g/mol
InChI Key: JDKNTQHHQKVLFK-UHFFFAOYSA-N
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Description

1-(4-Ethenylphenyl)-3-(furan-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a furan ring and a phenyl ring connected by a propenone bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethenylphenyl)-3-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethenylbenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethenylphenyl)-3-(furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(4-Ethenylphenyl)-3-(furan-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Ethenylphenyl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one
  • 1-(4-Methoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one
  • 1-(4-Nitrophenyl)-3-(furan-2-yl)prop-2-en-1-one

Uniqueness

1-(4-Ethenylphenyl)-3-(furan-2-yl)prop-2-en-1-one is unique due to the presence of the ethenyl group on the phenyl ring, which can influence its reactivity and biological activity

Properties

CAS No.

60689-05-6

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

1-(4-ethenylphenyl)-3-(furan-2-yl)prop-2-en-1-one

InChI

InChI=1S/C15H12O2/c1-2-12-5-7-13(8-6-12)15(16)10-9-14-4-3-11-17-14/h2-11H,1H2

InChI Key

JDKNTQHHQKVLFK-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)C=CC2=CC=CO2

Origin of Product

United States

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